4-Hydroxybenzo[b]thiophene-2-carbonitrile

Physicochemical Properties Medicinal Chemistry Building Block Selection

Select 4-Hydroxybenzo[b]thiophene-2-carbonitrile (CAS 476199-30-1) for your research because its precise 4-hydroxy-2-cyano substitution pattern delivers unmatched value. This scaffold’s unique hydrogen-bonding capacity and electronic profile, absent in parent or 3-hydroxy isomer analogs, are critical for reproducible SAR studies in cancer chemoprevention (DMBA/TPA models) and HIV-1 inhibition (181C strain) programs. The defined regiochemistry ensures consistent synthetic outcomes, simplifying scale-up. Do not compromise experimental integrity with generic alternatives. Choose the differentiated building block trusted for demanding drug discovery.

Molecular Formula C9H5NOS
Molecular Weight 175.21 g/mol
CAS No. 476199-30-1
Cat. No. B1426135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzo[b]thiophene-2-carbonitrile
CAS476199-30-1
Molecular FormulaC9H5NOS
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(SC2=C1)C#N)O
InChIInChI=1S/C9H5NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H
InChIKeyJTDFGDNWJPUOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybenzo[b]thiophene-2-carbonitrile (CAS 476199-30-1) – Chemical Profile and Procurement Considerations


4-Hydroxybenzo[b]thiophene-2-carbonitrile (CAS 476199-30-1) is a heterocyclic building block belonging to the benzo[b]thiophene class, possessing the molecular formula C₉H₅NOS and a molecular weight of 175.21 g/mol [1]. The compound features a characteristic fused bicyclic core of thiophene and benzene rings, substituted with a hydroxyl group at the 4-position and a cyano group at the 2-position [2]. These specific functional groups confer distinct electronic and steric properties that differentiate this molecule from other benzo[b]thiophene analogs and serve as key structural determinants for its reactivity profile and biological interactions .

Why Generic Substitution Fails: 4-Hydroxybenzo[b]thiophene-2-carbonitrile Cannot Be Readily Replaced by Close Analogs


The precise substitution pattern of 4-Hydroxybenzo[b]thiophene-2-carbonitrile critically governs its physicochemical and biological behavior, rendering simple substitution with unsubstituted or differently substituted benzo[b]thiophene analogs untenable in demanding research applications. The presence of the 4-hydroxy group significantly increases the molecular weight (175.21 vs. 159.21 g/mol) and hydrogen-bonding capacity relative to the parent benzo[b]thiophene-2-carbonitrile scaffold [1]. Similarly, the electronic and solubility profile diverges markedly from positional isomers such as the 3-hydroxy derivative . These differences translate into observable variations in biological activity, synthetic utility, and compatibility with downstream reactions. Without explicit verification, assuming functional equivalence between 4-Hydroxybenzo[b]thiophene-2-carbonitrile and its structural neighbors introduces uncontrolled variability that can compromise experimental reproducibility and intellectual property clarity.

Quantitative Differentiation Guide: 4-Hydroxybenzo[b]thiophene-2-carbonitrile vs. Structural Analogs


Enhanced Hydrogen-Bonding Capacity and Polarity vs. Parent Benzo[b]thiophene-2-carbonitrile

4-Hydroxybenzo[b]thiophene-2-carbonitrile (MW 175.21) incorporates a phenolic hydroxyl group absent in the parent benzo[b]thiophene-2-carbonitrile (MW 159.21) [1]. This functional group addition increases the hydrogen bond donor count from 0 to 1 and the hydrogen bond acceptor count from 2 to 3, significantly augmenting the compound's polarity and water solubility potential [1]. The XLogP3 value for the unsubstituted analog is reported as 3, indicating moderate lipophilicity, while the 4-hydroxy substitution is expected to lower this value appreciably, impacting membrane permeability and protein-binding characteristics [1].

Physicochemical Properties Medicinal Chemistry Building Block Selection

Positional Isomer Differentiation: 4-Hydroxy vs. 3-Hydroxy Substitution Pattern

4-Hydroxybenzo[b]thiophene-2-carbonitrile (CAS 476199-30-1) is the regioisomer of 3-Hydroxybenzo[b]thiophene-2-carbonitrile (CAS 57477-69-7) . The difference in hydroxyl group placement on the benzo[b]thiophene ring system alters the electronic distribution and steric environment around the reactive 2-cyano group. This positional variation is critical in structure-activity relationship (SAR) studies, as the 4-hydroxy group can engage in intramolecular hydrogen bonding with the adjacent sulfur atom or influence the reactivity of the fused aromatic system differently than the 3-hydroxy isomer.

Regioisomerism Structure-Activity Relationship Synthetic Intermediate

Biological Activity Profile: Anticarcinogenic and Antipromoter Effects in JB6 Cell Transformation Assays

4-Hydroxybenzo[b]thiophene-2-carbonitrile demonstrates anticarcinogenic and antipromoter activities in the JB6 mouse epidermal cell line model [1]. The compound prevents the transformation of DMBA (7,12-dimethylbenz[a]anthracene)-treated JB6 cells and inhibits tumor promotion induced by tetradecanoyl phorbal acetate (TPA) [1]. In contrast, the unsubstituted benzo[b]thiophene-2-carbonitrile scaffold is primarily noted for enzyme inhibition (e.g., CYP1A2, CYP2C19) and STING pathway modulation, not for direct anticarcinogenic activity in this specific cell model [2]. This divergence underscores the functional impact of the 4-hydroxy substituent on cellular activity.

Cancer Chemoprevention Cell Transformation Assay Benzothiophene Pharmacology

HIV-1 Inhibition: Distinct Activity Profile Against the 181C Strain

4-Hydroxybenzo[b]thiophene-2-carbonitrile has been evaluated for inhibitory activity against the 181C strain of HIV-1 in MT-4 cells [1]. While quantitative IC50 data is not publicly accessible for direct comparison, the compound's annotation in the ChEMBL database (CHEMBL710533) indicates a measurable antiviral effect [1]. In parallel studies, benzothiophene-containing HIV-1 protease inhibitors have achieved IC50 values as low as 60 nM against wild-type virus, suggesting a broad antiviral potential for this heterocyclic class [2]. The specific activity of the 4-hydroxy-2-carbonitrile derivative may differ from other benzothiophene-based antivirals due to its unique substitution pattern, which can influence target engagement and cellular uptake.

Antiviral Research HIV-1 Inhibition MT-4 Cell Assay

Optimal Research and Industrial Application Scenarios for 4-Hydroxybenzo[b]thiophene-2-carbonitrile


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

The unique 4-hydroxy-2-cyano substitution pattern of 4-Hydroxybenzo[b]thiophene-2-carbonitrile makes it an ideal scaffold for SAR exploration in drug discovery programs. Its hydrogen-bonding capacity and polarity, which differ from the unsubstituted benzo[b]thiophene-2-carbonitrile scaffold [1], enable systematic investigation of the impact of a phenolic hydroxyl group on target binding, pharmacokinetic properties, and off-target selectivity. This compound serves as a valuable comparator in series where the benzo[b]thiophene core is being optimized for enhanced potency or improved physicochemical characteristics.

Cancer Chemoprevention Research: JB6 Cell Transformation Model

Based on its documented ability to prevent DMBA-induced transformation and TPA-induced promotion in JB6 mouse epidermal cells [1], 4-Hydroxybenzo[b]thiophene-2-carbonitrile is a candidate for cancer chemoprevention studies. Researchers investigating the molecular mechanisms of tumor initiation and promotion can utilize this compound to probe pathways involved in early-stage carcinogenesis. Its distinct activity profile in this model differentiates it from other benzothiophene derivatives and supports its procurement for focused oncological research.

Antiviral Screening and HIV-1 Transcription Inhibition

The compound's demonstrated activity against the 181C strain of HIV-1 in MT-4 cells [1] positions it as a tool compound for antiviral screening programs. Scientists seeking to identify novel inhibitors of HIV-1 replication or transcription may use 4-Hydroxybenzo[b]thiophene-2-carbonitrile as a starting point for further optimization. The specific substitution pattern may offer advantages over other benzothiophene derivatives in terms of cellular permeability or resistance profile, making it a rational choice for inclusion in targeted antiviral libraries.

Synthetic Chemistry: Versatile Building Block for Downstream Functionalization

The presence of both a reactive cyano group and a phenolic hydroxyl group in the 4-position provides multiple handles for further synthetic elaboration. 4-Hydroxybenzo[b]thiophene-2-carbonitrile can serve as a key intermediate in the preparation of more complex heterocyclic systems, such as carboxamidines, amides, or ethers, via established transformations of the nitrile and hydroxyl functionalities. Its regiochemically defined structure ensures consistent synthetic outcomes and simplifies purification compared to isomer mixtures, adding value for process chemistry and custom synthesis applications.

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